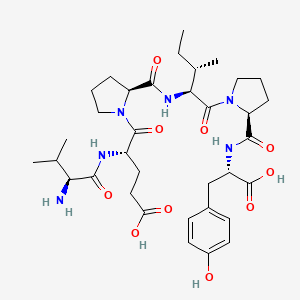

Val-glu-pro-ile-pro-tyr

Descripción

BenchChem offers high-quality Val-glu-pro-ile-pro-tyr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Val-glu-pro-ile-pro-tyr including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOILFFBJUNGRA-NMVUUJPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915315 |

Source

|

| Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94773-24-7 |

Source

|

| Record name | Valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094773247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Val-glu-pro-ile-pro-tyr as a human beta-casein fragment

Technical Guide: Val-Glu-Pro-Ile-Pro-Tyr (Human -Casein Fragment 54-59)[1][2][3][4]

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide derived from the primary sequence of human

This guide details the peptide's physicochemical characteristics, its unique mechanism of action involving the downregulation of Basic Transcription Factor 3 (BTF3), and validated experimental protocols for assessing its efficacy in macrophage activation and pathogen clearance.[4]

Part 1: Physicochemical Profile & Biological Context

Structural Identity

VEPIPY represents a specific cleavage product of human milk proteins. Its sequence conservation and structural rigidity (due to double Proline residues) contribute to its stability against immediate proteolytic degradation in the serum.

| Parameter | Specification |

| Sequence | Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y) |

| Origin | Human |

| Molecular Weight | ~716.8 Da |

| Isoelectric Point (pI) | ~4.0 (Acidic due to Glutamic Acid) |

| Solubility | High in aqueous buffers (pH > 4.5) |

| Primary Bioactivity | Immunostimulation (Macrophage activation) |

| Receptor Interaction | Non-opioid; intracellular targeting of BTF3a |

Comparative Bioactivity: Human vs. Bovine

It is critical for researchers to distinguish VEPIPY from bovine milk peptides to avoid mechanistic conflation.

| Feature | Human Fragment (VEPIPY) | Bovine BCM-7 (YPFPGPI) |

| Source | Human | Bovine |

| Primary Class | Immunostimulant | Opioid Peptide (Exorphin) |

| Receptor Target | BTF3a (Intracellular/Nuclear) | |

| Physiological Effect | Enhanced Phagocytosis, Pathogen Clearance | Analgesia, Gut Motility Reduction, Sedation |

| Toxicity Profile | Cytomodulatory (Apoptosis in specific lines) | Potential respiratory depression (infants) |

Part 2: Mechanistic Pathways (The BTF3 Axis)

The mechanism of VEPIPY is sophisticated; it does not merely bind a surface receptor but modulates transcriptional machinery. Research indicates the peptide enters the cell and downregulates Basic Transcription Factor 3a (BTF3a) .[4]

The BTF3a Downregulation Model

BTF3 is a transcription factor involved in cell cycle regulation and apoptosis suppression. By downregulating BTF3a, VEPIPY:

-

Enhances Macrophage Phagocytosis: Increases the clearance rate of intracellular pathogens (e.g., Mycobacterium bovis BCG, Leishmania donovani).

-

Modulates Apoptosis: In cancer cell lines (e.g., MCF-7), downregulation of BTF3 promotes apoptosis, suggesting an anti-tumorigenic potential.[5]

Pathway Visualization

The following diagram illustrates the validated signaling cascade initiated by VEPIPY treatment in a macrophage model.

Caption: Figure 1.[6] Mechanism of Action for VEPIPY. The peptide enters the cell and suppresses BTF3a, triggering distinct downstream effects depending on cell type (phagocytosis in immune cells vs. apoptosis in tumor cells).

Part 3: Experimental Protocols

Synthesis and Purification Protocol

To ensure reproducibility, use Solid Phase Peptide Synthesis (SPPS).

Reagents: Fmoc-amino acids, Rink Amide MBHA resin, Piperidine, HBTU/DIEA.

-

Resin Loading: Swell Rink Amide resin in DMF for 30 min.

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (3x), DCM (3x).

-

Activation: Mix Fmoc-AA (Tyr, then Pro, Ile, Pro, Glu, Val) with HBTU (0.5M) and DIEA (1.0M) in DMF.

-

Coupling: Add activated AA to resin; shake for 45 min.

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to pellet peptide.

-

Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in 0.1% TFA over 45 min.

-

Validation: ESI-MS must confirm Mass ~716.8 Da.

Macrophage Phagocytosis Assay (Functional Validation)

This assay validates the biological activity of VEPIPY by measuring the uptake of opsonized Sheep Red Blood Cells (SRBCs).

Cell Line: Murine Peritoneal Macrophages or THP-1 (differentiated).

Step-by-Step Methodology:

-

Preparation of Opsonized SRBCs:

-

Wash SRBCs (2%) in PBS.

-

Incubate with sub-agglutinating titer of anti-SRBC antiserum for 30 min at 37°C.

-

Wash 3x to remove unbound antibodies.

-

-

Macrophage Treatment:

-

Seed macrophages (

cells/well) on glass coverslips. -

Treat with VEPIPY at graded concentrations (e.g., 10, 50, 100 µM) for 24 hours.

-

Control: Untreated macrophages (Vehicle only).

-

-

Phagocytosis Induction:

-

Add opsonized SRBCs to the macrophage monolayer (Ratio 50:1).

-

Incubate for 60 min at 37°C.

-

-

Fixation and Staining:

-

Remove non-phagocytosed SRBCs by hypotonic lysis (Tris-NH4Cl).

-

Fix macrophages with methanol.

-

Stain with Giemsa.

-

-

Quantification (Phagocytic Index - PI):

-

Count 200 macrophages per slide via microscopy.

-

PI Formula:

. -

Success Criterion: VEPIPY treated cells should show statistically significant PI increase (p<0.05) vs control.

-

Part 4: Therapeutic Implications[7]

Infectious Disease (Adjunct Therapy)

Research demonstrates that VEPIPY can function as an adjunct to standard chemotherapy.

-

Case Study (Leishmaniasis): In L. donovani infection models, VEPIPY alone showed no direct anti-leishmanial activity.[7] However, when combined with sub-optimal doses of Sodium Stibogluconate (SSG), it enhanced efficacy from ~24% to ~80%.[7]

-

Mechanism: It boosts the host's Cell-Mediated Immunity (CMI), allowing the drug to work more effectively against the parasite.

Oncology (Screening Target)

The downregulation of BTF3a makes VEPIPY a lead compound for "BTF3-targeted" therapies. High BTF3 expression is correlated with poor prognosis in gastric and breast cancers. VEPIPY analogs (e.g., Val-Glu-D-Pro-Ile-Pro-Tyr) are currently investigated for enhanced stability and apoptotic induction in MCF-7 cells.

References

-

Yadav, M., et al. (2011). Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line.[5][4] PLOS ONE.[8] Link

-

Anusha, R., & Bindhu, O. S. (2016). Immunomodulatory peptides from human milk proteins.[6][8][9][10][11] International Journal of Peptide Research and Therapeutics. Link

-

Jolles, P., et al. (1981). Val-Glu-Pro-Ile-Pro-Tyr, an immunostimulating peptide from human casein.[1][2][5][3][6][11][12] Biochimica et Biophysica Acta.[10] Link

-

Dhawan, V., et al. (2015).[5] BTF3-Promoter Based Screening of Anti-Human Breast Cancer Compounds.[5] Walsh Medical Media. Link

-

Kaur, T., et al. (2012). Adjunct Effect of Immunostimulating Hexapeptide Analogous to Human Beta-Casein Fragment (54–59) to Sodium Stibogluconate Against Experimental Visceral Leishmaniasis. Immunopharmacology and Immunotoxicology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Immunosuppressant activity in human beta-casein fragment analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of human beta-casein fragments (54-59) exhibit highly potent immunosuppressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line | PLOS One [journals.plos.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. tandfonline.com [tandfonline.com]

Technical Guide: Mechanism of Action of Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) in Immune Response

This technical guide details the mechanism of action, experimental validation, and therapeutic potential of the hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) , a bioactive fragment derived from human

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a biologically active hexapeptide corresponding to residues 54–59 of human

This guide analyzes the peptide's receptor-mediated signaling, its role in downregulating host survival factors to combat intracellular pathogens, and the experimental protocols required to validate its activity in drug development pipelines.

Physicochemical & Biological Profile

| Property | Description |

| Sequence | Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y) |

| Source | Human |

| Molecular Weight | ~717.8 Da |

| Structural Stability | High resistance to enzymatic degradation due to Proline-rich sequence (Pro at positions 3 and 5). |

| Primary Target Cells | Monocytes and Macrophages (e.g., RAW 264.7, THP-1). |

| Receptor Binding | Specific, saturable binding sites on monocytes ( |

Mechanism of Action (The Core)

The immune modulation by VEPIPY operates through two distinct but complementary pathways: Receptor-Mediated Phagocytosis and Intracellular Transcription Modulation .[1]

Pathway A: Receptor-Mediated Phagocytic Enhancement

VEPIPY binds to high-affinity receptors on the surface of monocytes and macrophages.[1] This interaction triggers cytoskeletal rearrangements necessary for the engulfment of pathogens (phagocytosis).[1]

-

Specificity: Studies indicate that VEPIPY binds to a receptor distinct from those used by other casein peptides (e.g., the tripeptide GLF).[]

-

Kinetics: Binding is saturable with a dissociation constant (

) of 3.7 nM, indicating high affinity typical of specific ligand-receptor interactions.[1] -

Outcome: Significant increase in the uptake of opsonized particles (e.g., sheep red blood cells, bacteria).[2]

Pathway B: BTF3a Downregulation & Bacterial Clearance

In the context of intracellular infection (e.g., Mycobacterium bovis BCG), VEPIPY exerts a unique regulatory effect:

-

Target: The peptide downregulates Basic Transcription Factor 3a (BTF3a) .[2]

-

Mechanism: BTF3a typically protects cells from apoptosis.[1] By suppressing BTF3a, VEPIPY may sensitize infected macrophages to apoptosis, a defense mechanism that deprives intracellular bacteria of their replicative niche.

-

Cytokine Independence: Notably, VEPIPY enhances bacterial clearance without significantly altering the levels of pro-inflammatory cytokines (TNF-

, IL-6) or nitric oxide (NO) in certain models.[1] This suggests a "silent" clearance mechanism that avoids excessive tissue damage associated with cytokine storms.

Visualization of Signaling Pathways

Figure 1: Dual-pathway mechanism of VEPIPY involving receptor-mediated phagocytosis and BTF3a-dependent apoptosis modulation.[1]

Experimental Protocols for Validation

To integrate VEPIPY into a drug development pipeline, the following standardized assays are recommended.

Protocol A: Phagocytosis Assay (In Vitro)

Objective: Quantify the ability of VEPIPY to enhance macrophage engulfment of opsonized targets.

-

Cell Preparation:

-

Culture murine peritoneal macrophages or RAW 264.7 cells in RPMI-1640 medium supplemented with 10% FBS.[1]

-

Seed cells at

cells/well in 24-well plates.

-

-

Peptide Treatment:

-

Target Preparation:

-

Opsonize Sheep Red Blood Cells (SRBCs) or fluorescent latex beads with anti-SRBC IgG or serum.[1]

-

-

Phagocytosis Induction:

-

Add opsonized targets to the peptide-treated macrophages.[1]

-

Incubate for 45–60 minutes at 37°C.

-

-

Quantification:

-

Lyse non-internalized SRBCs with hypotonic buffer.[1]

-

Fix macrophages and stain (e.g., Giemsa).

-

Readout: Calculate the Phagocytic Index (percentage of cells with engulfed particles

average number of particles per cell).

-

Protocol B: BTF3a Expression Analysis (qPCR)

Objective: Confirm the downregulation of the survival factor BTF3a in infected cells.

-

Infection Model:

-

Treatment:

-

Treat infected cells with VEPIPY (e.g., 10 nM) for 24–48 hours.[1]

-

-

RNA Extraction & cDNA Synthesis:

-

Extract total RNA using TRIzol reagent.[1]

-

Synthesize cDNA using reverse transcriptase.

-

-

qPCR:

Experimental Workflow Visualization

Figure 2: Standardized workflow for validating VEPIPY immunomodulatory activity.

Therapeutic Potential & Applications

Infectious Disease Adjunct

VEPIPY's ability to enhance bacterial clearance without triggering a massive inflammatory response makes it a candidate for adjunct immunotherapy .[1]

-

Application: Treatment of antibiotic-resistant bacterial infections (e.g., Klebsiella pneumoniae, Mycobacterium tuberculosis).

-

Rationale: By boosting the host's innate clearance mechanisms (phagocytosis/apoptosis), VEPIPY could synergize with antibiotics, reducing the required dose or duration of antimicrobial therapy.

Immunodeficiency Support

-

Application: Support for immunocompromised patients (e.g., post-chemotherapy).[1]

-

Rationale: Direct stimulation of monocyte function could compensate for suppressed immune surveillance.

References

-

Parker, F., Migliore-Samour, D., Floc'h, F., et al. (1984). Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties.[4] European Journal of Biochemistry.[]

-

Thakur, D., Saxena, R., Singh, V., et al. (2012). Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line.[2] PLOS ONE.

-

Jollès, P., Parker, F., Floc'h, F., et al. (1981). Immunostimulating substances from human casein.[4][5] Journal of Immunopharmacology.

-

Migliore-Samour, D., & Jollès, P. (1988). Casein, a prohormone with an immunomodulating role for the newborn? Experientia. [1]

Sources

- 1. Glu-Pro-Ile-Tyr-Ala | C28H41N5O9 | CID 10077156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line | PLOS One [journals.plos.org]

- 4. Characterization of immune-active peptides obtained from milk fermented by Lactobacillus helveticus | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 5. tandfonline.com [tandfonline.com]

Val-glu-pro-ile-pro-tyr signaling pathway analysis

Technical Deep Dive: VEPIPY (Human -Casein f54-59) Signaling & Immunomodulation

Executive Summary & Molecular Profile

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide derived from the proteolytic digestion of human

While many milk-derived peptides function as ACE inhibitors or opioid receptor agonists, VEPIPY is distinct in its capacity to modulate macrophage function and intracellular pathogen clearance. This guide analyzes the VEPIPY signaling axis, specifically its regulation of Basic Transcription Factor 3 (BTF3) and macrophage phagocytosis, providing a validated framework for experimental replication.

Molecular Specifications

| Parameter | Specification |

| Sequence | Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y) |

| Source | Human |

| Molecular Weight | ~716.8 Da |

| Isoelectric Point (pI) | ~4.0 (Acidic) |

| Primary Bioactivity | Immunostimulation, Phagocytosis enhancement, BTF3a downregulation |

| Solubility | Water-soluble; stable in neutral buffers |

The VEPIPY Signaling Axis: Mechanism of Action

The signaling pathway of VEPIPY is non-canonical compared to growth factors. It does not primarily activate the RTK-MAPK cascade but instead functions through an immunomodulatory transcription regulation pathway .

The BTF3a Regulation Pathway

Recent proteomic profiling (Thakur et al., 2012) has identified BTF3a (Basic Transcription Factor 3, isoform a) as a critical downstream target of VEPIPY.

-

Cellular Entry/Binding: VEPIPY interacts with the macrophage surface. Due to its proline-rich structure, it resists rapid degradation by cytosolic peptidases.

-

Transcriptional Modulation: Treatment with VEPIPY leads to the downregulation of BTF3a .

-

Apoptotic Modulation: BTF3a normally suppresses apoptosis. Its downregulation by VEPIPY restores or enhances the apoptotic machinery in infected cells (e.g., THP-1 cells infected with M. bovis BCG).

-

Pathogen Clearance: The induction of apoptosis in infected macrophages prevents bacterial replication and facilitates the formation of apoptotic bodies, which are subsequently cleared, reducing bacterial load.

Phagocytic Activation

Independent of the BTF3a axis, VEPIPY enhances the phagocytic index of macrophages.

-

Mechanism: It primes the cytoskeletal rearrangement necessary for engulfment.

-

Specificity: It specifically enhances the uptake of opsonized targets (e.g., sheep red blood cells) and non-opsonized targets (e.g., latex beads).

Visualization: The VEPIPY-Macrophage Interaction Pathway

The following diagram illustrates the dual-action pathway of VEPIPY: the modulation of nuclear transcription factors and the enhancement of phagocytic activity.

Caption: Figure 1. VEPIPY signaling mechanism showing the bifurcation between cytoskeletal activation (phagocytosis) and BTF3a-mediated apoptotic clearance.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed to be self-validating. The use of a scrambled peptide control is mandatory to rule out non-specific amino acid effects.

Peptide Synthesis & Quality Control

Rationale: Commercial purity varies. In-house synthesis or strict QC is required to prevent lipopolysaccharide (LPS) contamination, which mimics immunostimulation.

-

Synthesis: Use Fmoc solid-phase peptide synthesis (SPPS) on a Wang resin.

-

Critical Step: Double coupling for Proline residues (Pro-Ile-Pro) to prevent deletion sequences, as steric hindrance is high in this region.

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Purification: Reverse-phase HPLC (C18 column).

-

Gradient: 5% to 60% Acetonitrile in 0.1% TFA over 40 mins.

-

-

Validation:

-

Mass Spectrometry (ESI-MS): Confirm mass [M+H]+ ≈ 717.8 Da.

-

LPS Test (LAL Assay): Essential. Endotoxin levels must be <0.1 EU/mg to attribute activity to the peptide.

-

Macrophage Phagocytosis Assay (In Vitro)

Rationale: This quantifies the functional endpoint of the signaling pathway.

Materials:

-

THP-1 cells (differentiated with PMA) or Murine Peritoneal Macrophages.

-

FITC-labeled latex beads or Opsonized SRBCs.

-

Control: Scrambled peptide (e.g., I-P-V-E-P-Y).

Protocol:

-

Seeding: Plate macrophages at

cells/well in 24-well plates. Differentiate THP-1 with 20 ng/mL PMA for 24h, then rest for 24h. -

Treatment: Incubate cells with VEPIPY (Concentration range: 10–100 µM) for 24 hours.

-

Vehicle Control: PBS.

-

Positive Control: LPS (1 µg/mL).

-

-

Challenge: Add FITC-beads at a ratio of 10:1 (beads:cell). Incubate for 2 hours at 37°C.

-

Quenching: Wash 3x with ice-cold PBS. Add Trypan Blue to quench extracellular fluorescence (ensures only internalized beads are measured).

-

Analysis: Flow Cytometry (measure Mean Fluorescence Intensity - MFI) or Fluorescence Microscopy.

-

Calculation: Phagocytic Index = (% Phagocytic cells) × (Average beads per cell).

-

BTF3a Expression Analysis (Western Blot)

Rationale: Confirms the specific molecular mechanism described by Thakur et al.

-

Lysate Preparation: Treat THP-1 cells with VEPIPY (50 µM) for 24h. Lyse using RIPA buffer with protease inhibitors.

-

Separation: Load 30 µg protein on 12% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane.

-

Antibody Staining:

-

Primary: Anti-BTF3a (1:1000).

-

Loading Control: Anti-

-actin (1:5000).

-

-

Observation: Expect decreased band intensity for BTF3a in VEPIPY-treated samples compared to untreated controls.

Comparative Bioactivity Data

The following table synthesizes data comparing VEPIPY with other common casein-derived peptides.

| Peptide ID | Sequence | Source | Primary Target | Signaling Outcome |

| VEPIPY | Val-Glu-Pro-Ile-Pro-Tyr | Human | BTF3a / Macrophage Surface | Immunostimulation, Apoptosis |

| PGPIPN | Pro-Gly-Pro-Ile-Pro-Asn | Bovine | Macrophages / Lymphocytes | Immunomodulation, Antioxidant |

| VPP | Val-Pro-Pro | Bovine | ACE (Angiotensin Converting Enzyme) | Antihypertensive (Vasodilation) |

| BCM-7 | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Bovine | Opioid agonist, Mucus secretion |

Experimental Workflow Diagram

This diagram outlines the logical flow for a researcher validating VEPIPY activity, from synthesis to functional assay.

Caption: Figure 2. Step-by-step experimental validation workflow for VEPIPY bioactivity.

References

-

Parker, F., et al. (1984). Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties. European Journal of Biochemistry.

-

Thakur, D., et al. (2012). Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line.[2] PLOS ONE.

-

Anusha, R., & Bindhu, O. S. (2016). Immunomodulatory properties of milk derived peptides: A review. International Journal of Pharmaceutical Sciences and Research.

-

Migliore-Samour, D., & Jollès, P. (1988). Casein peptides: immunomodulating agents.[3] Experientia.

-

Kostyra, H., & Kostyra, E. Biologically Active Peptides Derived from Food Proteins.[4] Polish Journal of Food and Nutrition Sciences.

Sources

- 1. Derivatives of human beta-casein fragments (54-59) exhibit highly potent immunosuppressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line | PLOS One [journals.plos.org]

- 3. d-nb.info [d-nb.info]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

Technical Guide: The VEPIPY Peptide (Val-Glu-Pro-Ile-Pro-Tyr)

Characterization, Immunomodulatory Mechanisms, and Experimental Protocols [1]

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide originally isolated from the enzymatic hydrolysis of human casein .[1][] Unlike the more commonly cited ACE-inhibitory casein peptides (e.g., VPP, IPP), VEPIPY is distinct for its potent immunostimulatory activity .[1] It acts specifically on the monocyte-macrophage lineage, enhancing phagocytosis and conferring resistance against bacterial infections such as Klebsiella pneumoniae.[1]

This guide provides a rigorous technical analysis of VEPIPY, detailing its physicochemical properties, receptor-mediated mechanism of action, and validated protocols for its synthesis and bioassay.

Structural & Physicochemical Characterization

VEPIPY is a proline-rich peptide.[1] The presence of Proline (Pro) at positions 3 and 5 confers significant structural rigidity, protecting the peptide from rapid degradation by non-specific proteases. This structural stability is critical for its bioavailability and half-life in vivo.[1]

Molecular Data Table

| Property | Value / Descriptor | Notes |

| Sequence | Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y) | N-terminal Valine; C-terminal Tyrosine.[1][][3] |

| Formula | ||

| Molecular Weight | 716.82 Da | Monoisotopic mass ~716.37 Da.[1] |

| Isoelectric Point (pI) | ~4.02 | Predicted based on acidic Glutamate residue.[1] |

| Net Charge (pH 7.0) | -1 | Anionic at physiological pH.[1] |

| Hydrophobicity | Moderate | High content of hydrophobic residues (Val, Ile, Pro, Tyr).[1] |

| Solubility | Water/Acidic Buffers | Soluble in aqueous buffers; enhanced by TFA salts.[1] |

Structural Logic

-

Proline Positioning: The

and -

C-Terminal Tyrosine: Provides a potential site for phosphorylation or oxidative modification (e.g., by laccase), which can alter bioactivity or serve as a handle for radiolabeling (

) in binding assays.[1]

Source and Production

While VEPIPY is endogenous to human milk (released during digestion), research applications require high-purity synthesis or controlled enzymatic hydrolysis.[1]

Enzymatic Hydrolysis (Natural Source)

VEPIPY is released from human

Solid-Phase Peptide Synthesis (SPPS) Protocol

For research reproducibility, Fmoc-based SPPS is the standard.[1]

Protocol:

-

Resin Loading: Use Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.[1]

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling: Activation with HBTU/HOBt/DIPEA (1:1:2 ratio relative to amino acid).

-

Note: Double coupling is required for Ile-Pro and Pro-Glu junctions due to steric hindrance from the proline ring.[1]

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Precipitation: Cold diethyl ether.

Mechanism of Action: Immunomodulation

VEPIPY does not function as a broad-spectrum immune booster but rather as a specific ligand for monocytes.[1]

Receptor Specificity

Radioligand binding studies using

-

Target Cell: Monocytes (CD14+).[1] Note: It does not bind significantly to Polymorphonuclear Leukocytes (PMNL), distinguishing it from other casein peptides like GLF.[1]

-

Binding Affinity (

): -

Binding Capacity (

):

Signaling Pathway

Upon binding, VEPIPY triggers a cascade that results in the upregulation of phagocytic machinery.

Figure 1: The receptor-mediated activation of monocytes by VEPIPY.[1]

Validated Experimental Protocols

Purification via RP-HPLC

To ensure the validity of bioassays, VEPIPY must be purified to >95% homogeneity to remove truncated sequences (often des-Val or des-Tyr).[1]

-

Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[1]

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 45% B over 30 minutes.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).[1]

-

Validation: ESI-MS must confirm a dominant peak at m/z 717.8 [M+H]+ .

Phagocytosis Stimulation Assay

This assay measures the functional capacity of VEPIPY to enhance immune clearance.[1]

Materials:

-

Murine peritoneal macrophages or Human HL-60 cells (differentiated).[1][]

-

Sheep Red Blood Cells (SRBCs).[1]

-

Anti-SRBC IgG (Opsonin).[1]

Step-by-Step Workflow:

-

Preparation: Harvest macrophages (

cells/mL) in RPMI-1640 medium. -

Treatment: Incubate macrophages with VEPIPY (Concentration range: 0.1 nM – 1 µM) for 30 minutes at 37°C.[1]

-

Control: Vehicle (PBS) only.[1]

-

-

Opsonization: Incubate SRBCs with sub-agglutinating titers of anti-SRBC IgG for 30 mins.

-

Challenge: Add opsonized SRBCs to the macrophage culture (Ratio 1:20).

-

Incubation: Incubate for 45–60 minutes.

-

Lysis: Lyse non-ingested SRBCs using hypotonic saline shock.

-

Quantification: Fix macrophages, stain (Giemsa), and count the Phagocytic Index (PI).[1]

-

Calculation:

.[1]

-

Expected Result: A dose-dependent increase in Phagocytic Index, typically peaking between 10–100 nM.[1]

Stability and Modifications

The proline residues provide resistance to digestive enzymes, but the C-terminal Tyrosine is susceptible to oxidation.[1]

-

Laccase-Mediated Oxidation: Recent studies indicate that VEPIPY can interact with laccase, leading to the formation of dimers or oligomers via tyrosine cross-linking.[1] This property is being explored for creating stable peptide-phenolic conjugates with antioxidant properties.[1]

-

Storage: Lyophilized powder is stable at -20°C for >1 year.[1] In solution, avoid repeated freeze-thaw cycles; aliquot and store at -80°C.

References

-

Parker, F., et al. (1984).[1] "Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties." European Journal of Biochemistry.[1][]

-

Migliore-Samour, D., et al. (1989).[1] "Specific binding of a human milk immunostimulating peptide to human monocytes."[1] European Journal of Biochemistry.[1][]

-

BOC Sciences. (n.d.).[1] "Val-Glu-Pro-Ile-Pro-Tyr Peptide Product Data." BOC Sciences Product Catalog.

-

Stübler, A-S., et al. (2020).[1] "Laccase-catalyzed cross-linking of the peptide VEPIPY." ResearchGate / Food Chemistry.[1]

Sources

Application Note: Structural Elucidation and Quantitation of the Proline-Rich Hexapeptide VEPIPY by High-Resolution LC-MS/MS

Executive Summary

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) presents a distinct set of analytical challenges common to bioactive peptides derived from enzymatic hydrolysis (e.g., casein or yeast hydrolysates). Its sequence contains two proline residues, an acidic glutamate, and an isoleucine residue isomeric with leucine.

This guide outlines a high-fidelity LC-MS/MS workflow designed to:

-

Overcome the "Proline Effect" which dominates fragmentation patterns.

-

Unambiguously differentiate Isoleucine (Ile) from Leucine (Leu) using MS3 or EThcD methodology.

-

Establish a robust quantitation method suitable for drug development and QC environments.

Physicochemical Profile & Theoretical Mass

Before method development, the physicochemical properties of the analyte must be calculated to predict retention behavior and ionization states.

Sequence: Val-Glu-Pro-Ile-Pro-Tyr

Formula: C

| Property | Value | Analytical Implication |

| Monoisotopic Mass (M) | 729.3697 Da | Base value for MS1 extraction window. |

| [M+H] | 730.3770 m/z | Primary precursor ion in ESI positive mode. |

| [M+2H] | 365.6924 m/z | Likely charge state due to N-term amine and basicity. |

| Isoelectric Point (pI) | ~4.0 | Acidic due to Glutamic Acid (E). Requires acidic mobile phase (pH < 3) to ensure protonation for C18 retention. |

| Hydrophobicity | Moderate | V, I, P, Y are hydrophobic; E is hydrophilic. Suitable for C18 RP-LC. |

LC-MS/MS Method Development

Chromatography (LC)

The presence of Glutamic Acid (Glu, E) creates a risk of peak tailing on standard C18 columns due to secondary interactions with silanols. To mitigate this, we employ a Charged Surface Hybrid (CSH) C18 column or equivalent technology that stays stable at low pH.

-

Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water (Protonates Glu carboxyl group, suppressing ionization in solution to increase retention).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for focusing)

-

1-8 min: 5% to 45% B (Shallow gradient for peptide separation)

-

8-9 min: 95% B (Wash)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C (Reduces backpressure, improves mass transfer for Proline conformers).

Mass Spectrometry (MS) Strategy

Ionization Source: Electrospray Ionization (ESI), Positive Mode. ** Rationale:** Despite the acidic Glu residue, the N-terminal amine and the high proton affinity of the Proline amide bonds make positive mode significantly more sensitive than negative mode for this sequence.

The "Proline Effect" in Fragmentation

In Collision-Induced Dissociation (CID), peptides containing Proline exhibit a unique fragmentation bias known as the Proline Effect .[1][2][3] The peptide bond N-terminal to Proline (X-Pro) is exceptionally labile.

For VEPIPY (V-E-P -I-P -Y), we expect dominant cleavage at:

-

Glu-Pro bond: Yielding the y4 ion (PIPY).

-

Ile-Pro bond: Yielding the y2 ion (PY).

Note: This effect can suppress other sequence ions, making full sequence coverage difficult in standard CID. See Section 4 for the mitigation strategy.

Advanced Structural Characterization (Protocol)

Workflow Logic

The following diagram illustrates the decision matrix for characterizing VEPIPY, specifically addressing the Ile/Leu ambiguity.

Figure 1: Analytical workflow for unambiguous identification of VEPIPY, highlighting the necessity of MS3/EThcD for isomer differentiation.

Differentiating Isoleucine (Ile) vs. Leucine (Leu)

Standard CID cannot distinguish Leucine (113.0841 Da) from Isoleucine (113.0841 Da). For VEPIPY, the residue at position 4 is critical.

Protocol:

-

Method: Use MS3 (on an ion trap/Orbitrap) or EThcD (Electron Transfer Higher-Energy Collision Dissociation).

-

Mechanism: These high-energy or radical-driven methods induce side-chain fragmentation, generating w-ions (from z-ions losing the side chain).

-

Diagnostic Ions:

-

Verification: If the spectrum shows a distinct loss corresponding to the ethyl group at the 4th residue position, the sequence is confirmed as VEPIPY.

Quantitative Validation Protocol

For drug development applications, the method must be validated.

MRM Transitions (Triple Quadrupole)

If using a Triple Quadrupole (QqQ) for quantitation, select transitions that avoid the "noisy" low-mass range but utilize the intense Proline-directed fragments.

| Precursor (m/z) | Product (m/z) | Ion Type | Collision Energy (V) | Notes |

| 730.4 | 475.3 | y4 (PIPY) | 25-30 | Quantifier. Most intense due to Proline effect. |

| 730.4 | 281.1 | y2 (PY) | 35 | Qualifier 1. High specificity. |

| 730.4 | 244.1 | b2 (VE) | 20 | Qualifier 2. Confirms N-terminus. |

Linearity and QC

-

Stock Solution: Dissolve synthetic VEPIPY standard in 20% Acetonitrile/Water to 1 mg/mL.

-

Calibration Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL in sample matrix (e.g., plasma or buffer).

-

Acceptance Criteria:

; Accuracy ±15% (±20% at LLOQ).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Interaction between Glu (E) and column silanols. | Ensure mobile phase pH is < 3.0. Use CSH or HILIC column technology. |

| Low Sensitivity | Ion suppression or poor ionization of acidic Glu. | Switch to Positive Mode (if in Neg). Increase source temperature to aid desolvation of the Proline rings. |

| Missing b-ions | Proline Effect directs charge to C-terminal fragments (y-ions). | This is normal for VEPIPY. Rely on y4 and y2 for ID. Use lower collision energy to preserve b-ions if necessary. |

| Ambiguous Sequence | Cannot distinguish V-E-P-L -P-Y from V-E-P-I -P-Y. | CRITICAL: Perform MS3 or EThcD experiment to observe side-chain w-ions (See Section 4.2). |

References

-

Differentiation of Leucine and Isoleucine by Mass Spectrometry

- Title: Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.

- Source: Analytical Chemistry (ACS Public

-

URL:[Link]

-

The Proline Effect in Peptide Fragmentation

- Title: A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissoci

- Source: Journal of Mass Spectrometry / ResearchG

-

URL:[Link]

-

General Bioactive Peptide Analysis

-

Isomer Differentiation Technology (WILD)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 4. sciex.com [sciex.com]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rapidnovor.com [rapidnovor.com]

Application Note: VEPIPY (Val-Glu-Pro-Ile-Pro-Tyr) for Immunology Research

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide derived from the enzymatic hydrolysis of human

This guide details the application of VEPIPY in immunology research, specifically focusing on macrophage activation, phagocytosis enhancement, and anti-infective resistance. It provides standardized protocols for in vitro validation and mechanistic exploration.

Technical Profile & Mechanism of Action

Physicochemical Properties[3]

-

Sequence: Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y)[][3]

-

Origin: Human

-Casein ( -

Molecular Weight: ~717.8 Da

-

Solubility: Soluble in water and PBS; stock solutions often prepared in sterile water or 0.1% DMSO depending on concentration requirements.

-

Stability: High proline content confers resistance to rapid degradation by non-specific proteases, extending half-life in culture media.

Mechanism of Action: The "Cryptic" Activation

VEPIPY operates via a "cryptic" mechanism. It is latent within the milk protein structure. Upon digestion (or in vitro enzymatic hydrolysis), the peptide is released and interacts with macrophage cell membranes.

Key Immunological Effects:

-

Phagocytic Up-regulation: Significantly enhances the uptake of opsonized targets (e.g., sheep red blood cells, bacteria) by murine peritoneal macrophages and human monocyte-derived macrophages.

-

Oxidative Burst Induction: Stimulates the release of Nitric Oxide (NO) and reactive oxygen species (ROS) in neutrophils and macrophages, critical for pathogen clearance.

-

Cytokine Modulation: Evidence suggests modulation of pro-inflammatory cytokines, aiding in the resistance against pathogens like Klebsiella pneumoniae and Leishmania donovani.

Pathway Visualization

The following diagram illustrates the release and activation pathway of VEPIPY.

Figure 1: The activation cascade of VEPIPY from parent protein to immunomodulatory effector.

Experimental Protocols

Protocol A: Macrophage Phagocytosis Assay

Purpose: To quantify the immunostimulatory capacity of VEPIPY by measuring the uptake of opsonized Sheep Red Blood Cells (SRBCs).

Reagents:

-

Murine Peritoneal Macrophages or RAW 264.7 cell line.

-

VEPIPY Peptide (Lyophilized, >95% purity).

-

Sheep Red Blood Cells (SRBCs).[]

-

Anti-SRBC IgG (for opsonization).

-

RPMI-1640 Medium (supplemented).

Step-by-Step Methodology:

-

Peptide Preparation:

-

Dissolve VEPIPY in sterile PBS to a stock concentration of 1 mM.

-

Prepare working dilutions (0.1 µM – 100 µM) in serum-free RPMI.

-

-

Macrophage Seeding:

-

Seed macrophages at

cells/well in 24-well plates. -

Incubate for 2 hours at 37°C to allow adherence; wash away non-adherent cells.

-

-

Peptide Treatment:

-

Add VEPIPY working solutions to the wells.

-

Control: Add PBS/Vehicle only.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Opsonization of SRBCs:

-

Incubate SRBCs (2% suspension) with sub-agglutinating titer of anti-SRBC IgG for 30 mins at 37°C.

-

Wash 3x with PBS.

-

-

Phagocytosis Assay:

-

Add opsonized SRBCs to the macrophage monolayer (Target:Effector ratio 50:1).

-

Incubate for 45–60 minutes at 37°C.

-

-

Lysis and Quantification:

-

Wash macrophages 2x with hypotonic buffer (Tris-NH4Cl) to lyse non-internalized SRBCs.

-

Fix macrophages with methanol; stain with Giemsa.

-

Data Output: Count SRBCs per 100 macrophages via microscopy. Calculate Phagocytic Index (PI).

-

Protocol B: Nitric Oxide (NO) Release Quantification

Purpose: To validate the activation of oxidative burst pathways in macrophages.

Workflow Visualization:

Figure 2: Workflow for Nitric Oxide quantification using the Griess Reagent method.

Critical Note: Always include a Positive Control (LPS, 1 µg/mL) to ensure macrophage responsiveness.

Quantitative Data Summary

The following table summarizes historical efficacy data for VEPIPY in murine models.

| Parameter | Experimental Condition | Observed Effect | Reference |

| Phagocytosis | 50 µM VEPIPY (In Vitro) | >2-fold increase in Phagocytic Index vs Control | [1, 2] |

| Infection Survival | K. pneumoniae (IV challenge) | 60-80% survival rate (vs 0-20% in control) | [1] |

| Parasite Burden | L. donovani (Prophylactic) | Significant reduction in liver/spleen parasite load | [3] |

| Nitric Oxide | Neutrophil stimulation | Dose-dependent increase in NO release | [3] |

Scientific Integrity & Troubleshooting

Self-Validating the Protocol

To ensure the observed effects are due to VEPIPY and not endotoxin contamination (a common artifact in peptide synthesis):

-

Polymyxin B Check: Co-incubate the peptide with Polymyxin B. If the immunological activity disappears, the effect was likely due to LPS contamination. If activity persists, it is specific to VEPIPY.

-

Scrambled Peptide Control: Synthesize a scrambled version (e.g., P-I-V-E-Y-P). This control should show no significant biological activity, validating the sequence specificity of VEPIPY.

Causality Explanation

Why does VEPIPY work? The proline-rich structure (Pro at positions 3 and 5) is critical. Proline confers structural rigidity, preventing rapid degradation by cytosolic peptidases. This stability allows the peptide to sustain interaction with membrane receptors (putatively opioid or complement receptors, though exact targets remain an active area of research), triggering the intracellular kinase cascades required for cytoskeletal rearrangement (phagocytosis) and enzyme activation (iNOS).

References

-

Parker, F., et al. (1984).[4][5] Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties.[6] European Journal of Biochemistry.

-

Jollès, P., et al. (1981).[7] Immunostimulating substances from human casein.[][2][3][5][6][8] Clinical Immunology and Immunopathology.

-

Kaur, T., et al. (2015). Evaluation of immunomodulatory activity of human beta-casein fragment (54-59) in Leishmania donovani infected BALB/c mice. Molecular and Cellular Biochemistry.

-

Anusha, R., & Bindhu, O. S. (2016).[3] Immunomodulatory and anti-tumor peptides from bovine milk proteins.[3][9] International Journal of Peptide Research and Therapeutics.

Sources

- 2. Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line | PLOS One [journals.plos.org]

- 3. d-nb.info [d-nb.info]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Characterization of immune-active peptides obtained from milk fermented by Lactobacillus helveticus | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 6. Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ajfand.net [ajfand.net]

- 9. PGPIPN, a Therapeutic Hexapeptide, Suppressed Human Ovarian Cancer Growth by Targeting BCL2 | PLOS One [journals.plos.org]

Technical Support Center: Optimizing Synthesis of Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)

To: Research & Development Teams From: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Yield & Purity Issues for Sequence V-E-P-I-P-Y

Executive Summary

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr presents a deceptive challenge. While short, it contains a "steric storm" centered on the Pro-Ile-Pro motif. The combination of β-branched amino acids (Val, Ile) and the secondary amine of Proline creates significant kinetic barriers to acylation. Standard automated protocols using HBTU/DIPEA often result in deletion sequences (des-Ile or des-Val) and low crude purity.

This guide provides an optimized, self-validating workflow to maximize yield, focusing on overcoming steric hindrance and ensuring accurate reaction monitoring.

Module 1: The "Difficult Sequence" Bottleneck (P-I-P)

Q: Why does my synthesis fail or show deletions specifically around the Isoleucine-Proline region?

A: You are encountering the "β-branch/Secondary Amine" conflict.

-

Steric Shielding: Isoleucine (Ile) is β-branched, meaning the bulk of its side chain is directly adjacent to the backbone alpha-carbon. This physically shields the amino group.

-

Nucleophilicity: Proline is a secondary amine.[1] While more basic, it is sterically crowded.

-

The Compound Effect: Coupling a bulky residue (Ile) onto a sterically hindered secondary amine (Pro) is kinetically unfavorable. Standard activators like HBTU or HCTU often fail to drive this reaction to completion before the active ester hydrolyzes.

The Fix: Switch to Aza-Benzotriazole or Oxyma Chemistries For the Ile-Pro and Pro-Ile couplings, you must upgrade the activation species to minimize racemization and maximize acylation power.

| Coupling Step | Standard Reagent (Avoid) | Optimized Reagent | Rationale |

| Fmoc-Ile-OH → Pro-Resin | HBTU / DIPEA | HATU / HOAt / DIPEA | The 7-aza nitrogen in HATU stabilizes the active ester via a neighboring group effect, accelerating coupling by ~10x. |

| Fmoc-Pro-OH → Ile-Resin | HBTU / DIPEA | COMU / Oxyma / DIPEA | COMU (uronium salt) offers superior solubility and reactivity for difficult sequences compared to HBTU, with lower epimerization risk. |

Pro-Tip: If using automated synthesis, program a Double Coupling cycle for these two specific steps. Use a 5-fold excess of reagents for 45 minutes at room temperature, or 10 minutes at 50°C (Microwave).

Module 2: The Invisible Coupling (Monitoring)

Q: My Kaiser test is negative (indicating complete coupling), but MS analysis shows a deletion. Is the test broken?

A: The Kaiser test is false-negative for Proline. The classic Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce Ruhemann’s Purple. It does not react with the secondary amine of Proline. If you rely on Kaiser after deprotecting Proline, you will always see a "no reaction" result, leading you to believe the previous coupling worked or the deprotection failed.

The Fix: The Chloranil or Isatin Test You must validate the deprotection of Proline and the coupling onto Proline using a test specific for secondary amines.

Protocol: The Chloranil Test

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% Chloranil in DMF.

-

Procedure: Place a few resin beads in a small tube. Add 2 drops of A and 2 drops of B. Let stand for 5 minutes at RT.

-

Interpretation:

-

Blue/Green Beads: Secondary amine present (Deprotection successful).

-

Colorless/Amber Beads: No secondary amine (Coupling successful).

-

Module 3: Experimental Workflow & Logic

The following diagram illustrates the decision logic for handling the difficult P-I-P region and the N-terminal Valine (also β-branched).

Figure 1: Optimized workflow focusing on the critical monitoring switch between Ninhydrin (primary) and Chloranil (secondary) tests.

Module 4: Optimized Protocol Summary

Q: Can you provide a consolidated protocol for the entire synthesis?

A: Below is the recommended protocol using Fmoc-SPPS on a polystyrene-based resin (e.g., 2-Chlorotrityl or Wang).

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin pre-loaded with Tyr. Reason: 2-CTC is extremely sterically hindered, which minimizes premature cleavage and diketopiperazine (DKP) formation, although DKP is less of a risk with C-term Tyr than C-term Pro.

| Step | Amino Acid / Operation | Reagents | Conditions | Monitoring |

| 1 | Resin Swelling | DCM / DMF | 30 min | N/A |

| 2 | Fmoc-Pro-OH | HBTU / DIPEA | Single Couple, 30 min | Kaiser Test |

| 3 | Fmoc-Ile-OH | HATU / HOAt / DIPEA | Double Couple (2 x 30 min) | Chloranil Test |

| 4 | Fmoc-Pro-OH | COMU / Oxyma / DIPEA | Double Couple (2 x 30 min) | Kaiser Test |

| 5 | Fmoc-Glu(OtBu)-OH | HBTU / DIPEA | Single Couple, 30 min | Chloranil Test |

| 6 | Fmoc-Val-OH | HATU / DIPEA | Single Couple, 45 min | Kaiser Test |

| 7 | Final Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2 Hours | HPLC / Mass Spec |

Solvent Note: For the P-I-P region (Steps 3 & 4), using NMP (N-methyl-2-pyrrolidone) instead of DMF can reduce aggregation and improve coupling rates due to better solvation of the resin-bound peptide chains.

Module 5: FAQ - Common Pitfalls

Q: I see a peak at M-18 in my Mass Spec. What is this? A: This is likely an Aspartimide-like dehydration , though less common with Glu. More likely, if you see M-18 or M+18 variations, check for incomplete side-chain protection removal or dehydration of the C-terminal Tyrosine if cleavage conditions were too harsh. Ensure you use scavengers (TIS/Water) in your cleavage cocktail to protect the Tyrosine ring from alkylation by t-butyl cations.

Q: Can I use microwave synthesis? A: Yes, and it is highly recommended for the Ile-Pro and Val-Glu couplings.

-

Temp: 50°C (Do not exceed 50°C for Cys/His, but VEPIPY is robust).

-

Time: 5-10 minutes per coupling.

-

Warning: Microwaving Proline couplings can sometimes increase epimerization. Use Oxyma as an additive to suppress this.

Q: The N-terminal Valine is hard to deprotect. Why? A: Valine is bulky. If the peptide aggregates, the N-terminus becomes inaccessible.

-

Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) mixed with Piperidine (20%) in DMF for the final deprotection.[2] DBU is a stronger base and smaller nucleophile, effective at removing stubborn Fmoc groups.

References

-

Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test Source: PubMed / NIH [Link]

-

Color Test for Selective Detection of Secondary Amines on Resin and in Solution (Chloranil Test) Source: ACS Publications [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey (HATU vs COMU) Source: ACS Organic Process Research & Development [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides (Difficult Sequences) Source: Frontiers in Chemistry / NIH PMC [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis Source: ACS Omega / NIH PMC [Link]

Sources

Technical Support Center: VEPIPY (Val-Glu-Pro-Ile-Pro-Tyr) Purification

Case ID: VEPIPY-PUR-001

Status: Active Support

Assigned Specialist: Senior Application Scientist

Peptide Physicochemical Profile

Before troubleshooting, you must understand the "personality" of your molecule. VEPIPY is a deceptively simple hexapeptide that combines steric bulk with an acidic isoelectric point, creating a "perfect storm" for purification anomalies.

| Property | Value / Characteristic | Implication for Purification |

| Sequence | Val-Glu-Pro-Ile-Pro-Tyr | Hydrophobic core with acidic handle. |

| Molecular Weight | ~716.8 Da | Small molecule; diffuses fast, requires small pore size (100–130 Å). |

| Isoelectric Point (pI) | ~3.9 – 4.1 | CRITICAL: Insoluble range is pH 3.5–4.5. |

| Hydrophobicity | High (Val, Ile, Tyr, 2x Pro) | Strong retention on C18; risk of aggregation. |

| Structural Constraints | 2x Proline residues | High risk of cis/trans isomerization (Peak Splitting). |

Troubleshooting Modules

Module A: The "Ghost Peak" Phenomenon (Peak Splitting)

Symptom: Your analytical HPLC shows two distinct peaks or a main peak with a broad "shoulder" that does not resolve, despite high purity by Mass Spec. Diagnosis: Proline cis/trans Isomerization. Unlike other amino acids, the peptide bond preceding Proline (X-Pro) lacks the hydrogen required to lock it in the trans conformation. With two Prolines (Glu-Pro and Ile-Pro), your peptide exists as a dynamic equilibrium of conformers in solution. These conformers interconvert slowly on the chromatographic timescale, leading to peak splitting.

Solution: Thermodynamic Acceleration You cannot "purify away" a conformer; they will re-equilibrate immediately. You must force them to interconvert faster than the separation time.

-

Action: Raise the column temperature.

-

Protocol: Set column oven to 60°C .

-

Result: The energy barrier for rotation is overcome, and the split peaks will coalesce into a single, sharp peak.

Figure 1: Mechanism of Proline-induced peak splitting and thermal resolution.

Module B: Solubility & Isoelectric Precipitation

Symptom: The sample precipitates in the injection vial, or you observe high backpressure immediately upon injection. Diagnosis: Isoelectric Point Trapping. The pI of VEPIPY is ~4.0.

-

Standard HPLC mobile phases (0.1% TFA) are pH ~2.0 (Soluble).

-

Pure water/buffers often drift to pH 5–6.

-

If you dissolve the peptide in water (pH ~5) and inject it into a TFA buffer (pH ~2), the peptide passes through pH 4.0 (its pI) at the head of the column, causing transient precipitation.

Solution: The "pH Jump" Strategy Avoid the pH 3.5–4.5 danger zone entirely.

-

Step 1: Dissolve peptide in a minimal volume of 0.1% NH₄OH (pH > 8). The Glu residue will be deprotonated (COO⁻), ensuring solubility.

-

Step 2: Dilute immediately with your Starting Mobile Phase (0.1% TFA).

-

Why this works: The high dilution factor ensures the final sample pH snaps to pH ~2 before it hits the column, preventing precipitation inside the injector.

Module C: Separation of Deletion Sequences

Symptom: Closely eluting impurities (e.g., des-Ile or des-Pro). Diagnosis: Difficult Couplings. The steric bulk of Isoleucine and Proline makes solid-phase synthesis coupling difficult. A "deletion sequence" (missing one amino acid) is hydrophobically very similar to the full-length peptide.

Solution: Change Selectivity (Orthogonality) Standard C18 relies purely on hydrophobicity. You need to exploit the electronic difference of the aromatic Tyrosine or the shape constraint of Proline.

-

Option 1: Phenyl-Hexyl Column. The "pi-pi" interaction with the C-terminal Tyrosine provides a different separation mechanism than C18.

-

Option 2: Slow Gradient. Use a shallow gradient slope (0.5% B per minute) focused specifically around the elution point (e.g., if it elutes at 30% B, run 25%–35% B over 20 minutes).

Validated Experimental Protocols

Protocol 1: High-Temperature RP-HPLC (The "Gold Standard" for VEPIPY)

Use this method for final purity analysis to eliminate isomerization artifacts.

-

Column: C18, 100 Å pore size, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Temperature: 60°C (Essential).

-

Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

-

Detection: 214 nm (Peptide bond) and 280 nm (Tyrosine side chain).

-

Note: The ratio of 214/280 nm absorbance is a good purity check. For VEPIPY, this ratio should be consistent across the peak.

-

-

Gradient:

| Time (min) | % B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Injection hold |

| 22.0 | 65 | Linear Gradient |

| 22.1 | 95 | Wash |

| 25.0 | 95 | Wash |

| 25.1 | 5 | Re-equilibration |

Protocol 2: Column Cleaning (Hydrophobic Carryover)

VEPIPY is sticky. If you see ghost peaks in blank runs, perform this wash.

-

Inject: 50 µL DMSO (Dimethyl sulfoxide).

-

Run: 30-minute isocratic flow of 50% Isopropanol / 50% Acetonitrile (No TFA).

-

Mechanism: Isopropanol is a stronger chaotropic agent than Acetonitrile and will strip adsorbed hydrophobic peptides from the C18 silica.

Troubleshooting Logic Flow

Figure 2: Decision matrix for diagnosing VEPIPY purification failures.

References

-

Agilent Technologies. (2020). Peptide Purification: Method Development Guide. Retrieved from (General principles of peptide separation).

-

Bachem. (2023). Peptide Stability and Solubility Guidelines. Retrieved from (pI and solubility calculation standards).

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.

-

Waters Corporation. (2021). Optimization of Peptide Separations: Temperature and pH Effects. Retrieved from .

Technical Support Center: Optimizing Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) Solubility

Topic: Solubility & Stability Optimization for Hexapeptide VEPIPY Ticket ID: VEPIPY-SOL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely working with Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) , a hexapeptide often investigated for bioactive properties (e.g., ACE inhibition or anti-inflammatory activity).

Before attempting dissolution, you must understand why this specific sequence fails in standard protocols.

The "Hydrophobic Burden" Analysis

VEPIPY presents a classic "deceptive solubility" profile. While it contains Glutamic Acid (Glu/E), which is polar, the sequence is dominated by hydrophobic residues.

| Residue | Property | Impact on Solubility |

| Val (V) | Hydrophobic (Aliphatic) | High aggregation potential |

| Glu (E) | Acidic / Hydrophilic | Solubilizing agent (pH dependent) |

| Pro (P) | Hydrophobic / Rigid | Critical Factor: Induces structural rigidity; limits solvation shell access. |

| Ile (I) | Very Hydrophobic | Strong driver of precipitation |

| Pro (P) | Hydrophobic / Rigid | Reinforces structural constraints |

| Tyr (Y) | Aromatic / Amphipathic | Low solubility in neutral water; prone to oxidation. |

The Verdict: The hydrophobic ratio (5:1) overwhelms the single charged Glutamic acid residue. Direct addition of PBS or water will likely result in a cloudy suspension or "micro-aggregates" that pass visual inspection but fail in assays.

Module 1: The "Golden Hour" Dissolution Protocol

Standard Operating Procedure (SOP) for Maximum Recovery

Do NOT attempt to dissolve this peptide directly in aqueous buffer (PBS, Tris, Water).[1] Once a hydrophobic peptide forms aggregates in water, they are thermodynamically difficult to reverse (the "crash-out" effect).

Step 1: The Organic Spike (The Solvation Layer)

We must establish a "solvation layer" around the hydrophobic Ile/Val/Tyr residues before introducing water.

-

Calculate Stock Concentration: Aim for a "Master Stock" of 10 mM to 20 mM . Do not attempt higher concentrations (e.g., 50 mM) as Proline-rich peptides can form gels.

-

Solvent Selection: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide) .

-

Why? DMSO disrupts secondary structure formation (inter-peptide H-bonds) and effectively solvates the Val/Ile side chains.

-

-

Action: Add the calculated volume of DMSO to the lyophilized powder.

-

Agitation: Vortex for 30 seconds. The solution should be crystal clear.

-

Troubleshooting: If particles remain, sonicate in a water bath for 15 seconds (keep temp < 30°C).

-

Step 2: The Aqueous Dilution (The Working Solution)

Now that the peptide is solvated, we introduce the buffer.[1]

-

Dropwise Addition: Add your aqueous buffer (e.g., PBS pH 7.4) slowly to the DMSO stock while vortexing.

-

The 5% Rule: For cell culture, ensure the final DMSO concentration is < 0.5% (v/v).

-

Example: Dilute a 10 mM DMSO stock 1:1000 into media to get 10 µM peptide (0.1% DMSO).

-

-

pH Check: The single Glutamic Acid (Glu) lowers pH. In unbuffered water, this may drop pH < 4, causing isoelectric precipitation. Ensure your buffer has sufficient capacity (e.g., 10-50 mM HEPES or PBS).

Module 2: Visualizing the Decision Logic

The following flowchart illustrates the decision-making process for VEPIPY handling.

Figure 1: Solubility decision tree for VEPIPY. Note the critical divergence between direct aqueous addition (failure mode) and organic spiking (success mode).

Module 3: Troubleshooting & FAQs

Q1: The solution turned cloudy immediately after adding PBS. Can I save it?

Diagnosis: You likely experienced "Salting Out." The high ionic strength of PBS strips water molecules from the hydrophobic peptide surface, forcing aggregation. Recovery Protocol:

-

Add Ammonium Hydroxide (NH₄OH) (10% stock) dropwise.

-

Why? Raising the pH > 7.0 ensures the Glutamic Acid (Glu) side chain is fully deprotonated (COO⁻). This negative charge provides electrostatic repulsion between peptide molecules, counteracting hydrophobic attraction.

-

Warning: Do not use strong bases like NaOH if possible, as they can cause racemization of the peptide backbone.

Q2: I am seeing "gel-like" bits in my stock solution.

Diagnosis: This is a specific issue with Proline-rich peptides (VEPIPY has two Prolines). Proline restricts backbone flexibility, favoring specific stacking interactions that form amyloid-like gels at high concentrations. Solution:

-

Lower your stock concentration (e.g., from 20 mM to 5 mM).

-

Use DMF (Dimethylformamide) instead of DMSO for the initial dissolution, as it is often superior for breaking beta-sheet-like stacking in proline peptides.

Q3: My assay results are inconsistent (high variability).

Diagnosis: Tyrosine (Tyr) oxidation or adsorption.

-

Adsorption: Hydrophobic peptides stick to plastics. Are you using standard Eppendorf tubes? Switch to Low-Retention (Siliconized) tubes immediately.

-

Oxidation: The C-terminal Tyrosine is sensitive to oxidation, turning the solution yellow over time.

Module 4: Stability & Storage Data

| Parameter | Recommendation | Scientific Rationale |

| Storage (Powder) | -20°C, Desiccated | Hydroscopic nature of Glu can attract moisture, leading to hydrolysis. |

| Storage (Solution) | -80°C (Single Aliquots) | Prevents "Freeze-Concentration" effect where pH shifts during freezing damage the peptide. |

| Container | Polypropylene (Low Binding) | Polystyrene causes high loss of hydrophobic peptides (V, I, Y residues). |

| Light Sensitivity | Protect from Light | Tyrosine (Y) is photo-sensitive; UV exposure accelerates degradation. |

References

-

Thermo Fisher Scientific. Peptide Solubility Guidelines. Guidelines for hydrophobic and charged peptide handling.[1][5][6]

-

Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Technical breakdown of amino acid contributions to solubility.[1][6][7]

-

Royal Society of Chemistry. Measurement and modelling solubility of amino acids and peptides. Analysis of hydrophobic side chain interactions (Val, Ile) in aqueous solutions.

-

National Institutes of Health (NIH). Role of proline peptide bond isomerization. Discusses the structural rigidity and folding issues associated with Proline-rich sequences.

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. novoprolabs.com [novoprolabs.com]

- 3. form.biomatik.com [form.biomatik.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jpt.com [jpt.com]

- 6. genscript.com [genscript.com]

- 7. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

preventing degradation of Val-glu-pro-ile-pro-tyr in solution

Ticket #VEP-001: Preventing Degradation in Solution

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Stabilizing Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)[1]

Physicochemical Profile & Risk Assessment

Before attempting solubilization or storage, you must understand the molecular liabilities of VEPIPY. This hexapeptide is not merely a string of amino acids; it is a hydrophobic, proline-rich sequence likely exhibiting ACE-inhibitory potential [1][6].[1]

| Property | Value/Characteristic | Stability Implication |

| Sequence | Val-Glu-Pro-Ile-Pro-Tyr | N-term Valine (Steric bulk); C-term Tyrosine (Reactive).[1] |

| Hydrophobicity | High (Val, Ile, Pro, Tyr) | Critical Risk: High adsorption to plasticware (loss of mass). |

| Isoelectric Point (pI) | ~4.0 - 4.2 | Solubility is lowest near pH 4.[1]0. Avoid buffers in this range. |

| Proline Content | 33% (2 residues) | Critical Risk: Cis-trans isomerization causing HPLC peak splitting; susceptibility to Prolyl Endopeptidases.[1] |

| Redox Potential | Tyrosine (Phenolic) | Critical Risk: Oxidation to dityrosine or quinones (yellowing). |

Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC peak area is decreasing, but I don't see degradation products."

Diagnosis: Adsorption (Non-specific Binding). The hydrophobic residues (Val, Ile, Pro, Tyr) drive the peptide to migrate from the aqueous phase to the hydrophobic surfaces of polypropylene tubes or pipette tips.

Resolution Protocol:

-

Material Switch: Immediately switch to Low-Retention (LoBind) tubes and siliconized pipette tips.[1]

-

Solvent Modification: Do not store in 100% aqueous buffer. Add an organic modifier:

-

Concentration Rule: Never store dilute solutions (<100 µg/mL) for >24 hours. The percentage of loss due to adsorption is inversely proportional to concentration.

Issue 2: "The solution is turning faint yellow/brown."

Diagnosis: Tyrosine Oxidation.[2][3][4] The C-terminal Tyrosine is susceptible to radical-mediated oxidation, forming dityrosine cross-links or converting to DOPA-like quinones [4][12].[1] This is accelerated by light and high pH.

Resolution Protocol:

-

pH Control: Maintain pH < 8.0. At pH > 10, the phenolic proton dissociates, making the ring highly reactive to oxidation.

-

Deoxygenation: Sparge buffers with Helium or Argon for 15 minutes before dissolving the peptide.

-

Additives: If the assay permits, add 1 mM Methionine or 0.1% Ascorbic Acid as a sacrificial antioxidant.

Issue 3: "I see double peaks on my HPLC/LC-MS, but the mass is correct."

Diagnosis: Proline Cis-Trans Isomerization.[1] VEPIPY contains two prolines. The peptide bond preceding proline can exist in both cis and trans configurations. This conformational heterogeneity resolves as split peaks on high-resolution columns [5].

Resolution Protocol:

-

Temperature Check: Run the HPLC column at 60°C. Higher thermal energy increases the interconversion rate, often coalescing the split peaks into a single sharp peak.

-

Validation: Do not discard the sample. Collect both peaks and re-inject; if they redistribute to the original ratio, it is isomerization, not degradation.

Visualizing Degradation Pathways

The following diagram illustrates the decision matrix for diagnosing stability issues with VEPIPY.

Figure 1: Diagnostic decision tree for VEPIPY instability.[1] Use LC-MS data to distinguish between physical (isomerization/adsorption) and chemical (oxidation/hydrolysis) degradation.[1]

Standard Operating Procedures (SOPs)

SOP-A: Stock Solution Preparation (1 mg/mL)

Purpose: To create a stable master stock that minimizes aggregation and oxidation.[1]

-

Equilibrate: Allow lyophilized peptide vial to reach room temperature in a desiccator (prevents condensation).

-

Solvent Selection:

-

Preferred: 10 mM Ammonium Bicarbonate (pH 7.5) containing 10% Acetonitrile.

-

Reasoning: The slightly basic pH aids Glu solubility; ACN prevents aggregation; Ammonium Bicarbonate is volatile (LC-MS compatible).[1]

-

-

Dissolution: Vortex gently. If particulates persist, sonicate for max 10 seconds (prolonged sonication induces heating and oxidation).

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in LoBind tubes.

-

Storage: Flash freeze in liquid nitrogen and store at -80°C. Do not refreeze.

SOP-B: Tyrosine Protection Workflow

Purpose: For experiments requiring long incubation times (>4 hours) at RT.

-

Buffer Degassing: Vacuum filter buffer through a 0.22 µm membrane, then sparge with Argon gas for 10 mins.

-

Antioxidant Spike: Add Methionine (Met) at a 1:10 molar ratio (Peptide:Met). Met oxidizes preferentially over Tyr, acting as a "chemical fuse" [13].

-

Light Shielding: Wrap tubes in aluminum foil to prevent photo-oxidation of the Tyrosine aromatic ring.

Mechanism of Failure: Tyrosine Oxidation

Understanding why VEPIPY degrades allows you to predict risks in complex matrices.

Figure 2: Tyrosine oxidation pathway.[1] High pH and UV light facilitate the formation of tyrosyl radicals, leading to irreversible cross-linking (Dityrosine) which precipitates the peptide.

References

-

MDPI. (2021). Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity.

-

NIH. (2021). Transport, In Vivo Antihypertensive Effect, and Pharmacokinetics of an ACE Inhibitory Peptide.

-

NIH. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo.

-

ACS Publications. (2016).[3] Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis.

-

ResearchGate. (2025). On the Stability of Polyproline-I and II Structures of Proline Oligopeptides.

-

MDPI. (2021). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications.

-

NIH. (2022). Exploration of ACE-Inhibiting Peptides Encrypted in Artemisia annua Using In Silico Approach.

-

NIH. (2012). Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins.

-

Queen's University Belfast. (2022). Strategies for improving peptide stability and delivery.

-

MDPI. (2023). Crucian Carp-Derived ACE-Inhibitory Peptides with In Vivo Antihypertensive Activity.

-

Wikipedia. Amino acid.

-

RSC Publishing. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage.

-

ResearchGate. Oxidation of protein tyrosine or methionine residues.

Sources

Technical Support Center: Optimizing Bioactivity of Synthetic Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)

Case ID: VEPIPY-BIO-001 Status: Active Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering lower-than-expected bioactivity (likely ACE inhibition or receptor binding) with the synthetic hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) . This sequence presents a unique "perfect storm" of structural and chemical challenges:

-

Two Proline residues: Inducing cis-trans isomerization heterogeneity.

-

Tyrosine: Susceptible to oxidation and pH-dependent solubility.

-

Counter-ion toxicity: High probability of Trifluoroacetate (TFA) interference.[1]

This guide moves beyond basic purity checks to address the conformational and chemical barriers masking your peptide's true potency.

Module 1: The "Hidden" Inhibitor (Counter-Ion Interference)

Symptom: The peptide is >98% pure by HPLC, but shows cytotoxicity or poor receptor binding in cellular assays.

Root Cause:

Standard Solid Phase Peptide Synthesis (SPPS) uses Trifluoroacetic Acid (TFA) for cleavage.[2] Your "pure" peptide is likely a TFA salt (e.g., VEPIPY

Troubleshooting Protocol:

| Parameter | TFA Salt (Standard) | Acetate/HCl Salt (Recommended) |

| Cell Toxicity | High (inhibits proliferation at nM levels) | Negligible |

| Receptor Binding | Can act as an allosteric antagonist | Neutral |

| pH in Solution | Highly Acidic (< pH 3) | Closer to Neutral |

Q: How do I confirm if TFA is the culprit? A: Check your Certificate of Analysis (CoA) for "Counter-ion content." If it is not listed, assume it is TFA.

-

Immediate Action: Perform a salt exchange to Acetate or Hydrochloride (HCl).

-

Validation Step: Dissolve a small aliquot in unbuffered water and measure pH. If pH < 4.0, significant TFA remains.

Technical Insight: TFA anions pair strongly with basic residues and N-termini. In the VEPIPY sequence, the N-terminal Valine amine is the primary TFA binding site. This localized charge masking can disrupt the electrostatic interaction required for the Glutamic Acid (Glu) residue to function.